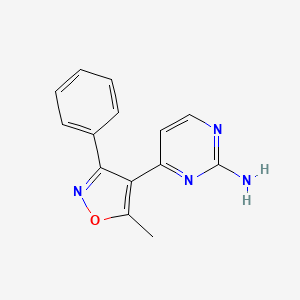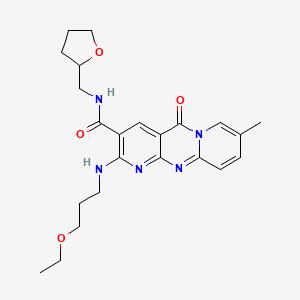
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine
Übersicht
Beschreibung
4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine is a member of the class of isoxazoles carrying phenyl, 2-aminopyrimidin-4-yl and methyl substituents at positions 3, 4 and 5 respectively. It is a member of isoxazoles and an aminopyrimidine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine has been explored for its role in the synthesis of various heterocyclic compounds. Research has shown the potential of these compounds in biological activities, including insecticidal and antibacterial properties. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antifungal and Antibacterial Applications
Several studies have focused on the antifungal and antibacterial capabilities of derivatives of pyrimidin-2-amine. For example, research by Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts and evaluated their in vitro antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Antioxidant Properties
Research into the antioxidant activity of pyrimidine derivatives has been conducted, highlighting the potential of these compounds in this area. Kotaiah et al. (2012) studied the synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, demonstrating significant radical scavenging activities (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Potential in Cancer Research
The potential application of pyrimidin-2-amine derivatives in cancer research is a significant area of interest. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, finding promising results in cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).
Antiviral Applications
The antiviral potential of pyrimidin-2-amine derivatives has also been explored. Tantawy et al. (2012) synthesized a new series of pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus, demonstrating strong antiviral activity in some compounds (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Eigenschaften
CAS-Nummer |
264256-23-7 |
|---|---|
Produktname |
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine |
Molekularformel |
C14H12N4O |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12N4O/c1-9-12(11-7-8-16-14(15)17-11)13(18-19-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
XWMBSXFOZPVNQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
Löslichkeit |
33.8 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1227641.png)
![N-(3-acetylphenyl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227642.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]](/img/structure/B1227647.png)

![N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-[(3-ethyl-5,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B1227651.png)

![N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)
![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide](/img/structure/B1227658.png)
![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)
![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)
![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)